

An In-depth Technical Guide to m-PEG4-SH: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *m*-PEG4-SH

Cat. No.: B1394865

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This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with four repeating ethylene glycol units (**m-PEG4-SH**). It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies in their work. This document details the structure and molecular weight of **m-PEG4-SH**, summarizes its key quantitative properties, provides illustrative experimental protocols for its characterization and application, and visualizes a common experimental workflow.

Core Concepts: Structure and Physicochemical Properties

m-PEG4-SH is a monodisperse polyethylene glycol (PEG) derivative that is widely used in bioconjugation, drug delivery, and nanotechnology.^[1] Its structure consists of a methoxy group at one terminus, a linear chain of four ethylene glycol units, and a reactive thiol group at the other terminus. This heterobifunctional architecture allows for the covalent attachment of the thiol group to various substrates while the methoxy-PEG chain imparts hydrophilicity and reduces non-specific interactions.^{[1][2]}

The thiol group is highly reactive towards maleimides, sulfhydryl-reactive reagents, and the surfaces of noble metals like gold and silver, forming stable thioether or dative bonds.^[2] This reactivity makes **m-PEG4-SH** an ideal linker for attaching biomolecules to surfaces or for creating advanced drug delivery systems.^[3]

Molecular Structure and Weight

The precise chemical structure of **m-PEG4-SH** is defined by its chemical formula, molecular weight, and structural identifiers.

- Chemical Name: 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol[4]
- Synonyms: m-PEG4-thiol, Methyl-PEG4-Thiol, 2,5,8,11-Tetraoxatridecane-13-thiol[4]
- SMILES: COCCOCCOCCOCCS[5]

The key quantitative properties of **m-PEG4-SH** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	224.32 g/mol	[5][6]
Chemical Formula	C9H20O4S	[5][6]
CAS Number	52190-55-3	[5][6]
Purity	Typically ≥95%	[4]
Appearance	Colorless to light yellow liquid	[6]
Density	~1.035 g/cm ³	[6]
Solubility	Soluble in water, DMSO, DMF, and most organic solvents.	[7]

Experimental Protocols

This section provides detailed methodologies for the characterization and a common application of **m-PEG4-SH**. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Characterization of m-PEG4-SH

Confirmation of the structure and purity of **m-PEG4-SH** is critical for its successful application. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is used to confirm the chemical structure of **m-PEG4-SH**.

- Objective: To verify the presence and connectivity of the protons in the **m-PEG4-SH** molecule.
- Instrumentation: 300 MHz or higher NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of **m-PEG4-SH** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Transfer the solution to an NMR tube.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
- Expected Chemical Shifts (in CDCl_3 , approximate):
 - ~3.65 ppm (m): Methylene protons of the PEG backbone ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$).
 - ~3.54 ppm (t): Methylene protons adjacent to the methoxy group ($\text{CH}_3-\text{O}-\text{CH}_2-$).
 - ~3.38 ppm (s): Methoxy group protons ($\text{CH}_3-\text{O}-$).
 - ~2.85 ppm (q): Methylene protons adjacent to the thiol group ($-\text{CH}_2-\text{SH}$).
 - ~2.70 ppm (t): Methylene protons adjacent to the sulfur atom ($-\text{CH}_2-\text{S}-$).
 - ~1.56 ppm (t): Thiol proton ($-\text{SH}$). The chemical shift of the thiol proton can be variable and may broaden or exchange with water.

2.1.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is employed to confirm the molecular weight of the compound.

- Objective: To verify the correct molecular weight of **m-PEG4-SH**.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF).
- Sample Preparation:
 - Prepare a dilute solution of **m-PEG4-SH** (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to facilitate protonation.
- Data Acquisition:
 - Infuse the sample directly into the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
- Expected Ions (Positive Mode):
 - $[M+H]^+$: Expected $m/z = 225.11$
 - $[M+Na]^+$: Expected $m/z = 247.09$

Functionalization of Gold Nanoparticles (AuNPs) with **m-PEG4-SH**

This protocol describes a common application of **m-PEG4-SH**: the surface modification of gold nanoparticles to improve their stability and biocompatibility.

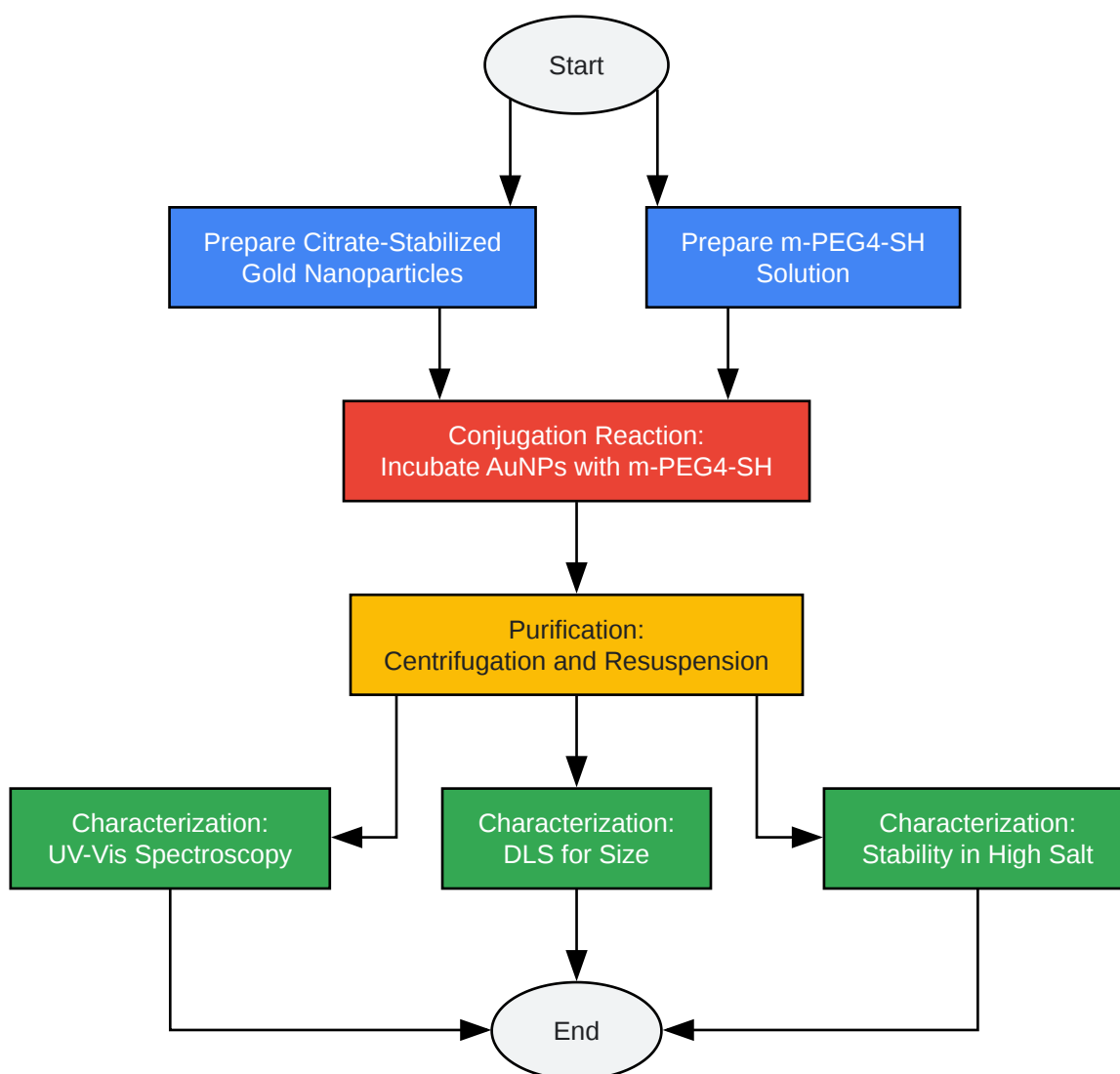
- Objective: To create a stable, aqueous suspension of PEGylated gold nanoparticles.
- Materials:
 - **m-PEG4-SH**
 - Citrate-stabilized gold nanoparticle solution (e.g., 20 nm diameter)
 - Phosphate-buffered saline (PBS), pH 7.4

- Deionized water
- Centrifuge and appropriate tubes
- Procedure:
 - Prepare **m-PEG4-SH** Solution: Dissolve **m-PEG4-SH** in deionized water to a final concentration of 1-5 mM.
 - Functionalization Reaction:
 - To the citrate-stabilized gold nanoparticle solution, add the **m-PEG4-SH** solution. A significant molar excess of **m-PEG4-SH** to AuNPs is typically used to ensure complete surface coverage (e.g., a 1000 to 10,000-fold molar excess).
 - Gently mix the solution and allow it to react at room temperature for at least 2 hours, or overnight, with gentle stirring. The thiol groups will displace the citrate ions on the gold surface.
 - Purification of Functionalized Nanoparticles:
 - To remove excess, unbound **m-PEG4-SH**, centrifuge the nanoparticle solution. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
 - Carefully remove the supernatant containing the unbound PEG.
 - Resuspend the nanoparticle pellet in fresh PBS.
 - Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound **m-PEG4-SH**.
 - Characterization of PEGylated AuNPs:
 - The stability of the PEGylated AuNPs can be assessed by observing their resistance to aggregation in high salt concentrations (e.g., 1 M NaCl).

- Successful PEGylation can be confirmed by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and UV-Vis spectroscopy to observe any shifts in the surface plasmon resonance peak.

Visualizing Experimental Workflows

The following diagram, generated using the DOT language, illustrates a typical experimental workflow for the functionalization of gold nanoparticles with **m-PEG4-SH** and subsequent characterization.



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